molecular formula C20H17N3O2 B11027124 N-(1H-indol-5-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

N-(1H-indol-5-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

Cat. No.: B11027124
M. Wt: 331.4 g/mol
InChI Key: TYDDQMKXSHSJEM-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a complex organic compound that features both indole and oxazole moieties These structures are significant in medicinal chemistry due to their presence in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate α-haloketone with an amide.

    Indole Synthesis: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the indole and oxazole rings through a propanamide linker. This can be done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of indole-2,3-diones.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially converting it to a more saturated heterocyclic system.

    Substitution: Electrophilic substitution reactions are common at the indole ring, especially at the C-3 position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl₃) as a catalyst.

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Saturated heterocycles.

    Substitution: Various substituted indoles depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1H-indol-5-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound may exhibit interesting interactions with proteins and enzymes due to its indole and oxazole rings. These interactions can be studied to understand the compound’s potential as a biochemical probe or a lead compound in drug discovery.

Medicine

In medicine, the compound’s structure suggests potential applications as an anti-cancer, anti-inflammatory, or antimicrobial agent. Research can focus on its efficacy and mechanism of action in various disease models.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the electronic characteristics of the indole and oxazole rings.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide would depend on its specific application. Generally, the indole ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and π-π interactions. The oxazole ring can further modulate these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-indol-5-yl)-3-(5-methyl-1,3-oxazol-2-yl)propanamide: Similar structure but with a methyl group on the oxazole ring.

    N-(1H-indol-5-yl)-3-(5-ethyl-1,3-oxazol-2-yl)propanamide: Similar structure but with an ethyl group on the oxazole ring.

    N-(1H-indol-5-yl)-3-(5-phenyl-1,3-thiazol-2-yl)propanamide: Similar structure but with a thiazole ring instead of an oxazole ring.

Uniqueness

N-(1H-indol-5-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is unique due to the combination of the indole and oxazole rings, which can provide a distinct set of chemical and biological properties. This combination can lead to enhanced biological activity and specificity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

N-(1H-indol-5-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

InChI

InChI=1S/C20H17N3O2/c24-19(23-16-6-7-17-15(12-16)10-11-21-17)8-9-20-22-13-18(25-20)14-4-2-1-3-5-14/h1-7,10-13,21H,8-9H2,(H,23,24)

InChI Key

TYDDQMKXSHSJEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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